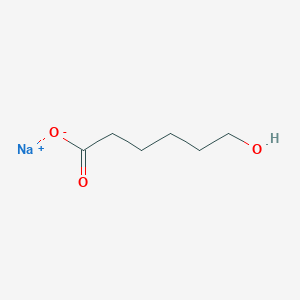

Sodium 6-hydroxyhexanoate

CAS No.: 5299-61-6

Cat. No.: VC2390853

Molecular Formula: C6H12NaO3

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5299-61-6 |

|---|---|

| Molecular Formula | C6H12NaO3 |

| Molecular Weight | 155.15 g/mol |

| IUPAC Name | sodium;6-hydroxy-6-oxohexan-1-olate |

| Standard InChI | InChI=1S/C6H12O3.Na/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9); |

| Standard InChI Key | RECSGXMAOMHKMW-UHFFFAOYSA-N |

| SMILES | C(CCC(=O)[O-])CCO.[Na+] |

| Canonical SMILES | C(CCC(=O)O)CCO.[Na] |

Introduction

Chemical Identity and Fundamental Properties

Sodium 6-hydroxyhexanoate, also known as sodium 6-hydroxycaproate, is the sodium salt of 6-hydroxyhexanoic acid. This compound belongs to the family of medium-chain fatty acid derivatives and features a hydroxyl group (-OH) at the sixth carbon position of the hexanoic acid chain .

Basic Chemical Information

| Property | Value |

|---|---|

| Chemical Formula | C6H11NaO3 |

| Molecular Weight | 155.15 g/mol |

| CAS Number | 5299-61-6 |

| IUPAC Name | sodium;6-hydroxy-6-oxohexan-1-olate |

| Standard InChI | InChI=1S/C6H12O3.Na/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9); |

| Standard InChIKey | RECSGXMAOMHKMW-UHFFFAOYSA-N |

| EC Number | 854-863-0 |

Physical Characteristics

Sodium 6-hydroxyhexanoate typically appears as a white to off-white solid with high solubility in water . This enhanced solubility results from the presence of both the sodium counterion and the hydroxyl group, which increase its hydrophilic properties. The compound's structure features a six-carbon chain with strategic functional groups: a hydroxyl group at one terminus and a carboxylate group (neutralized by sodium) at the other.

Structural Relationships and Chemical Classification

Parent Compound Relationship

Sodium 6-hydroxyhexanoate is derived from 6-hydroxyhexanoic acid (CID 14490), serving as its sodium salt form . The parent acid functions as a hydroxy fatty acid with the hydroxyl group positioned at the terminal carbon. When deprotonated, this acid forms the 6-hydroxyhexanoate anion, which then combines with a sodium cation to produce the titled compound .

Classification Within Chemical Taxonomy

This compound is classified as:

-

A sodium salt of a carboxylic acid

-

A medium-chain fatty acid derivative

-

A hydroxylated fatty acid salt

-

A bifunctional organic compound (containing both hydroxyl and carboxylate functionalities)

Synthesis and Production Methods

Chemical Synthesis Routes

Several chemical routes exist for synthesizing Sodium 6-hydroxyhexanoate:

-

Direct neutralization of 6-hydroxyhexanoic acid with sodium hydroxide or sodium carbonate

-

Hydrolysis of ε-caprolactone followed by neutralization with a sodium base

-

Controlled oxidation of 1,6-hexanediol to produce 6-hydroxyhexanoic acid, which is subsequently neutralized

Industrial and Research Applications

Role as a Chemical Intermediate

The primary industrial application of Sodium 6-hydroxyhexanoate is as an intermediate in chemical synthesis pathways. Specifically, it serves as a precursor in the synthesis of:

-

Mono-5-carboxy-n-pentyl-phthalate (M525495), a metabolite of Dibutyl phthalate (DBP)

-

Various polyester materials and specialty polymers

-

Other hydroxyl-functionalized compounds requiring a controlled chain length

Formulation Applications

The compound demonstrates utility in various formulations:

-

As a surfactant or emulsifier in personal care products due to its amphiphilic structure

-

To enhance stability and texture in cosmetic and pharmaceutical formulations

-

Potentially as a preservative component, leveraging its reported antimicrobial properties

Analytical Chemistry Applications

In analytical settings, sodium 6-hydroxyhexanoate and its isotopically labeled derivatives (such as deuterated forms) serve important functions:

-

As reference standards for metabolomic studies

-

For structure verification in organic synthesis

-

In quantitative analysis of environmental and biological samples

Biological Activities and Research Findings

Metabolic Effects of the Parent Compound

Recent research with 6-hydroxyhexanoic acid (the parent compound) has revealed significant metabolic effects that may extend to its sodium salt. A 2023 study reported that:

-

Treatment with 6-hydroxyhexanoic acid significantly reduced high-fat diet (HFD)-mediated weight gain in mice, primarily through decreasing fat mass

-

The compound improved obesity-associated glucose intolerance and insulin resistance

-

It suppressed obesity-associated systemic inflammation and dyslipidemia

Molecular Mechanisms of Action

At the molecular level, 6-hydroxyhexanoic acid appears to modulate several important signaling pathways:

| Pathway | Effect | Significance |

|---|---|---|

| PPARγ signaling | Upregulation | Improved adipose insulin sensitivity |

| AMPK signaling | Activation | Enhanced fatty acid oxidation |

| Chemokine signaling | Downregulation | Reduced inflammatory response |

| Fatty acid metabolism | Modification | Altered lipid handling |

The compound was found to suppress adipocyte-proinflammatory cytokine production and inhibit lipolysis through Gi-mediated signaling in differentiated white adipocytes .

Transcriptomic Effects

RNA-sequencing analysis revealed that treatment with 6-hydroxyhexanoic acid ameliorated aberrant inflammatory and metabolic transcriptomic signatures in white adipose tissue of mice with diet-induced obesity. This suggests comprehensive effects on gene expression profiles related to metabolism and inflammation .

Comparative Analysis with Related Compounds

Structural Analogs and Derivatives

Sodium 6-hydroxyhexanoate shares structural similarities with several related compounds:

| Compound | Chemical Formula | Key Structural Difference | Primary Use |

|---|---|---|---|

| 6-Hydroxyhexanoic acid | C6H12O3 | Parent acid (non-salt form) | Chemical synthesis |

| Methyl 6-hydroxyhexanoate | C7H14O3 | Methyl ester instead of sodium salt | Research reagent |

| Ethyl 6-hydroxyhexanoate | C8H16O3 | Ethyl ester instead of sodium salt | Synthetic intermediate |

| 6-Hydroxyhexanoate (anion) | C6H11O3- | Free anion without sodium counterion | Metabolic intermediate |

Comparison with Other Medium-Chain Fatty Acid Salts

When compared to other medium-chain fatty acid salts, sodium 6-hydroxyhexanoate exhibits distinctive properties due to its hydroxyl group:

-

Enhanced water solubility compared to non-hydroxylated analogs (e.g., sodium hexanoate)

-

Reduced surface activity compared to longer-chain fatty acid salts

-

Increased reactivity for further functionalization through the hydroxyl group

-

Potentially different biological activity profile due to its specific molecular structure

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume